(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
Description
Properties
IUPAC Name |
4-[[5-(carboxymethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-2-7-17-13(20)11(8-12(18)19)23-15(17)16-10-5-3-9(4-6-10)14(21)22/h2-6,11H,1,7-8H2,(H,18,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDAAILNKOLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multiple steps. One common approach is the condensation of 3-allyl-4-oxothiazolidine-2-carboxylic acid with 4-aminobenzoic acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reactivity of the Thiazolidinone Core
The 4-oxothiazolidin-2-ylidene moiety is a key reactive site, enabling nucleophilic and electrophilic interactions.
Key Reactions:
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Hydrolysis : Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis to yield thiourea derivatives and α-keto acids. Kinetic studies indicate pH-dependent cleavage rates, with optimal stability near neutral conditions .
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Michael Addition : The exocyclic double bond (C=N) acts as a Michael acceptor. Nucleophiles such as amines or thiols attack the β-position, forming adducts. For example, glutathione conjugation has been observed in biochemical assays .
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Electrophilic Substitution : Electron-rich aromatic systems (e.g., the benzoic acid ring) undergo sulfonation or nitration at the para position relative to the carboxyl group .
Table 1: Thiazolidinone Core Reactions
Carboxylic Acid Group Reactivity
The carboxymethyl (-CH2COOH) and benzoic acid (-C6H4COOH) groups participate in acid-base and condensation reactions.
Key Reactions:
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Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H2SO4) to form methyl esters. Conversion rates exceed 85% after 12h at 60°C .
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Amide Formation : Couples with amines (e.g., benzylamine) via carbodiimide-mediated activation (EDC/NHS), yielding stable amides. This is critical for prodrug synthesis .
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Decarboxylation : Thermal decomposition above 200°C releases CO2, generating a thiazolidinone-allyl intermediate.
Table 2: Carboxylic Acid-Derived Reactions
Allyl Substituent Transformations
The allyl group (-CH2CH=CH2) undergoes oxidation, cyclization, and radical-mediated reactions.
Key Reactions:
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Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the terminal double bond. This intermediate is prone to ring-opening nucleophilic attacks .
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Radical Polymerization : Initiators like AIBN (azobisisobutyronitrile) induce polymerization, creating crosslinked polymers with potential biomedical applications .
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Cycloaddition : Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), yielding six-membered bicyclic structures .
Table 3: Allyl Group Reactions
Biological Interactions and Enzymatic Modifications
The compound’s thiazolidinone and benzoic acid moieties confer bioactivity through enzyme inhibition and metabolic pathways.
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Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Derivatives with similar structures (e.g., 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acids) exhibit allosteric inhibition (IC50 = 0.15–5.10 µM), disrupting insulin signaling and inflammatory cascades .
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Acetylcholinesterase (AChE) Interaction : The carboxymethyl group enhances binding to AChE’s catalytic site, with K<sub>i</sub> values comparable to rivastigmine (7.49 ± 0.16 µM) .
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Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the allyl group to 2,3-epoxypropyl derivatives, which are detoxified via glutathione conjugation .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Enzyme Inhibition
One of the primary applications of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is its role as an enzyme inhibitor. Research indicates that compounds within the thiazolidinone class, including this compound, exhibit inhibitory effects against various enzymes, such as α-glucosidase and protein kinases. For instance, studies have demonstrated that derivatives of thiazolidinones can inhibit α-glucosidase, which is crucial for managing diabetes by regulating blood sugar levels .
1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its structure allows it to interact with microbial cell membranes or intracellular targets, disrupting essential processes. This application is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Structural Characteristics and Mechanism of Action
2.1 Chemical Structure
The unique structure of this compound contributes to its biological activity. The thiazolidinone core is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which are critical for binding to enzyme active sites or microbial targets .
2.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific protein-protein interactions or enzymatic pathways. For example, it may disrupt the Type III secretion system in pathogens like Salmonella enterica, which is essential for their virulence . This disruption can lead to reduced pathogenicity and enhanced efficacy of existing antibiotics when used in combination therapies.
Case Studies and Research Findings
3.1 Inhibition Studies
Recent studies have focused on synthesizing various derivatives of thiazolidinones, including this compound, to evaluate their inhibitory potential against specific targets. For instance, a study highlighted the synthesis and evaluation of thiazolidinone derivatives that demonstrated significant inhibition of α-glucosidase at low micromolar concentrations .
3.2 Antimicrobial Efficacy
In another research effort, a series of thiazolidinone derivatives were tested against different bacterial strains, revealing that certain modifications to the core structure enhanced antimicrobial activity significantly compared to existing treatments . These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Structural Features |
|---|---|---|---|
| This compound | Moderate | High | Thiazolidinone core with allyl and carboxymethyl substituents |
| 5-Imino-thiazolidinone derivative | High | Moderate | Similar core but with different substituents |
| 4-Oxo-thiazolidinone derivative | Low | High | Different functional groups affecting solubility |
Mechanism of Action
The mechanism of action of (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and benzoic acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-oxothiazolidine-2-carboxylic acid
- 4-aminobenzoic acid
- Thiazolidine derivatives
Uniqueness
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is unique due to its combination of a thiazolidine ring, an allyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the allyl group allows for additional reactivity and potential biological activity, distinguishing it from other thiazolidine derivatives.
Biological Activity
(E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone ring system and an amino benzoic acid moiety, which contributes to its diverse biological activities. The structural formula can be represented as follows:
Biological Activities
The biological activities of this compound include:
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including those with thiazolidinone structures, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacterial strains and fungi .
2. Anticancer Properties
Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. For example, thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
3. Enzyme Inhibition
This compound may also act as an inhibitor for several enzymes. Studies have highlighted that benzoic acid derivatives can inhibit α-glucosidase, an enzyme linked to diabetes management . The inhibition of such enzymes could provide therapeutic benefits in metabolic disorders.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
1. Interaction with Cellular Targets
In silico studies suggest that compounds with similar structures may bind effectively to key proteins involved in cellular signaling pathways, such as cathepsins B and L, which play roles in protein degradation and apoptosis .
2. Modulation of Signaling Pathways
Research has indicated that certain derivatives can activate or inhibit specific signaling pathways that regulate cell survival and proliferation, contributing to their anticancer effects .
Case Studies
Several studies have evaluated the biological activity of related compounds:
Q & A
Q. What are the optimal synthetic routes for (E)-4-((3-allyl-5-(carboxymethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of thiazolidinone precursors with benzoic acid derivatives. For example, refluxing a mixture of aldehyde, thiazolidinone, and anhydrous sodium acetate in glacial acetic acid (7 hours, monitored via TLC) yields intermediates, followed by purification via recrystallization (ethanol) . Optimization strategies include:
- Varying solvents (e.g., DMF for polar intermediates).
- Adjusting catalysts (e.g., sodium acetate for acid-catalyzed condensation).
- Temperature control to minimize side reactions.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- UV-Vis Spectroscopy : To monitor conjugation in the thiazolidinone ring (λmax ~300–400 nm) .
- FT-IR : Confirmation of carbonyl (C=O, ~1700 cm<sup>−1</sup>) and thioamide (C=S, ~1250 cm<sup>−1</sup>) groups .
- NMR (1H/13C) : Assigning allyl protons (δ 5.0–6.0 ppm) and benzoic acid aromatic signals .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
Q. How can researchers assess the initial biological activity of this compound?
Begin with in vitro assays :
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorometric assays .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (IC50 determination) .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic Studies : Measure plasma half-life (t½) and bioavailability via HPLC-MS in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect degradation products .
- Molecular Dynamics Simulations : Predict binding stability in physiological conditions (e.g., solvation effects) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
- Systematic Substituent Variation : Replace the allyl group with alkyl/aryl chains to assess steric/electronic effects.
- Bioisosteric Replacement : Substitute the thiazolidinone ring with oxazolidinone or pyrazolone moieties .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent positions with activity .
Q. What mechanistic insights can be gained from studying the interaction of this compound with biological targets?
- Molecular Docking : Predict binding modes with enzymes (e.g., COX-2) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
- Fluorescence Quenching : Monitor conformational changes in target proteins upon ligand binding .
Q. How can researchers address stability issues in aqueous solutions for this compound?
- pH-Dependent Stability Tests : Use HPLC to measure degradation rates at pH 2–9.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
- Excipient Screening : Co-formulate with cyclodextrins to enhance solubility and shelf-life.
Q. What computational methods are recommended for predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Transition State Modeling : Identify rate-limiting steps in hydrolysis or oxidation pathways.
- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
